2-Azaspiro[4.4]nonane-1,7-dione
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Overview
Description
2-Azaspiro[4.4]nonane-1,7-dione is a chemical compound with the molecular weight of 153.18 . It is a powder in physical form .
Synthesis Analysis
There are efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle . These methods have been developed to afford intermediates and target compounds in high yields without requiring additional purification .Molecular Structure Analysis
The IUPAC name of this compound is 1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2(H,9,11) . The InChI key is MNQURZMLONVAHN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Pharmacological Significance and Applications
Sulfa Drug Analogs and N-sulfonylamino Azines
Research has identified N-sulfonylamino azines, including derivatives of 2-Azaspiro[4.4]nonane-1,7-dione, as possessing diverse biological activities. These compounds have been found to exhibit diuretic, antihypertensive, anti-inflammatory, and anticancer properties. A notable application is their use as competitive AMPA receptor antagonists, showing promise in treating neurological disorders such as epilepsy and schizophrenia. The wide range of biological activities highlights the potential of these compounds in medicinal chemistry and drug development (Elgemeie, Azzam, & Elsayed, 2019).
Azepane-Based Motifs for Drug Discovery
Azepane-based compounds, closely related to this compound, have shown a variety of pharmacological properties. These compounds are useful for discovering new therapeutic agents due to their structural diversity. More than 20 azepane-based drugs have received FDA approval for treating a range of diseases. Their therapeutic applications include anticancer, anti-tubercular, anti-Alzheimer's disease, and antimicrobial agents, among others. This highlights the significant role of azepane-based motifs in drug discovery and development (Zha et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential targets .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential effects .
Result of Action
Similar compounds have been found to have various effects, suggesting that 2-azaspiro[44]nonane-1,7-dione may have multiple potential results .
Safety and Hazards
Future Directions
While specific future directions for 2-Azaspiro[4.4]nonane-1,7-dione are not available, it’s worth noting that compounds with similar structures have shown promising applications in various fields . For instance, derivatives of 1,3,7-triazaspiro[4.4]nonane-2,4-dione with a substituted N-methylamino group at position 9 are inhibitors of matrix metalloproteinases . This suggests potential future directions in the development of new drugs.
Properties
IUPAC Name |
2-azaspiro[4.4]nonane-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-1-2-8(5-6)3-4-9-7(8)11/h1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQURZMLONVAHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2=O)CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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